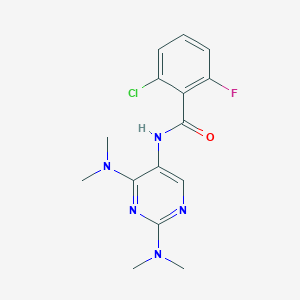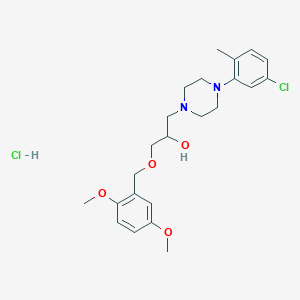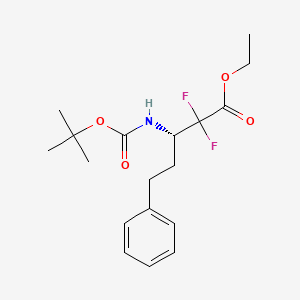![molecular formula C24H27BrN4OS B2793054 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1189941-12-5](/img/structure/B2793054.png)
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity: The spirocycle’s unique structure may contribute to its ability to inhibit cancer cell growth. Investigating its mechanism of action and optimizing its potency could lead to novel anticancer drugs.
Antiviral Properties: Understanding how this compound interacts with viral targets could pave the way for developing antiviral therapies. Researchers might explore its efficacy against specific viruses, such as influenza or herpesviruses.
Antibacterial Potential: Given the rise of antibiotic-resistant bacteria, compounds like this one could serve as leads for new antibacterial agents. Investigating its activity against bacterial strains could be valuable.
Organic Synthesis and Methodology
The synthesis of spirocycles is an active area of research. This compound’s dearomative cyclization under visible-light-driven conditions represents an efficient synthetic method . Here’s how it contributes:
Visible-Light-Driven Dearomative Cyclization: Researchers have developed a regioselective dearomative cyclization between 2-benzyl-2-bromomalonate and alkynes, leading to the formation of spiro[4,5]-decanes. This method provides access to the spirocycle with a sterically hindered quaternary carbon center from readily available starting materials. The use of visible-light photoredox catalysis makes this approach sustainable and green .
Materials Science and Crystal Engineering
The compound’s crystal structure and electrochemical properties are also of interest. While not directly related to its biological activities, understanding its solid-state behavior can inform materials design:
Crystal Structure: Researchers have determined the crystal structure of related chalcone derivatives. Investigating the packing arrangements and intermolecular interactions can provide insights into their properties and potential applications .
Electrochemical Behavior: Comparing the oxidation potentials of this compound with other derivatives sheds light on its redox properties. Such information is relevant for designing materials with specific electronic or optical properties .
Asymmetric Synthesis
Recent work has explored Pd-catalyzed asymmetric decarboxylation for constructing spiro[4.5]deca-6,9-dien-8-ones. This method generates CO₂ as the sole by-product and offers a modular approach to spirocycle synthesis .
Eigenschaften
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4OS/c1-16-4-9-20(17(2)14-16)26-21(30)15-31-23-22(18-5-7-19(25)8-6-18)27-24(28-23)10-12-29(3)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTXZPZMJOYYAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2792971.png)
![1-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B2792972.png)
![Methyl 2-[(2-methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2792973.png)
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide](/img/structure/B2792975.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2792977.png)


![(4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2792987.png)

![1-[[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]-3-phenylurea](/img/structure/B2792989.png)

![N-(cyanomethyl)-2-{[(furan-2-yl)methyl]sulfanyl}acetamide](/img/structure/B2792992.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2792993.png)